2,3-dihydro-1H-indole-2-carboxamide
Overview
Description
2,3-Dihydro-1H-indole-2-carboxamide is a compound related to indole chemistry, an area of significant interest due to indole structures being prevalent in many natural products and biologically active molecules.
Synthesis Analysis
- Rhodium-Catalyzed Cyclization : 2,3-dihydro-1H-indole-2-carboxamide can be synthesized through a rhodium-catalyzed cyclization of 2-ethynylanilines in the presence of isocyanates. This process allows for the formation of 2,3-disubstituted indoles under mild conditions with good yields (Mizukami et al., 2016).
- Palladium-Catalyzed Cyclization : Another method involves palladium-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, facilitating the formation of 2-substituted 1H-indole-3-carboxamides (Hu et al., 2012).
Molecular Structure Analysis
- X-ray Crystallographic Analysis : The molecular structure of related compounds like N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide has been elucidated using X-ray diffraction, revealing planar structures and specific hydrogen bonding patterns (Al-Ostoot et al., 2019).
Chemical Reactions and Properties
- Ugi Reaction : Indole carboxamide amino amides can be synthesized from indole-N-carboxylic acids using a multicomponent Ugi-type reaction, demonstrating the compound's reactivity in diverse synthetic pathways (Zeng et al., 2019).
- Annulation and Migration Reactions : The compound undergoes [4 + 3]-annulation and unexpected 3- to 2-carboxylate/amide migration when reacted with propargyl alcohols, showcasing its versatility in chemical transformations (Selvaraj et al., 2019).
Physical Properties Analysis
The literature reviewed did not provide specific details on the physical properties of 2,3-dihydro-1H-indole-2-carboxamide. However, compounds of similar structure generally exhibit properties influenced by their planar molecular structure and the presence of hydrogen bonding.
Chemical Properties Analysis
- Antioxidant Activity : Certain indole-2-carboxylic acid analogs, which share structural similarities with 2,3-dihydro-1H-indole-2-carboxamide, have been found to exhibit significant antioxidant activity, suggesting potential chemical properties of interest (Naik et al., 2012).
Scientific Research Applications
Antiviral Activity
- Scientific Field: Medical Science, Virology
- Application Summary: Indole derivatives have shown potential as antiviral agents. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity
- Scientific Field: Medical Science, Pharmacology
- Application Summary: Certain indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, have shown anti-inflammatory and analgesic activities .
- Results or Outcomes: These compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
Anticancer Activity
- Scientific Field: Medical Science, Oncology
- Application Summary: Indole derivatives, including 2,3-dimethylindoles and tetrahydrocarbazoles, have shown anticancer properties against various cancer cell lines .
- Results or Outcomes: Compounds 2,3-dimethyl-1H-indole and 5-fluoro-2,3-dimethyl-1H-indole were found to be cytotoxic .
Enzyme Inhibition
- Scientific Field: Biochemistry
- Application Summary: Indole 2 and 3-carboxamides have been studied as strong enzyme inhibitors. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Results or Outcomes: These derivatives have shown inhibitory properties against HLGP, HIV-1, and renin enzyme .
Antioxidant Activity
- Scientific Field: Pharmacology
- Application Summary: Indole derivatives have been synthesized and evaluated for their antioxidant activities .
Treatment of Ulcerative Colitis
- Scientific Field: Medical Science, Gastroenterology
- Application Summary: 1H-indole-2-carboxamide derivatives have been discovered as potent ASK1 inhibitors for potential treatment of ulcerative colitis .
Anti-HIV Activity
- Scientific Field: Medical Science, Virology
- Application Summary: Indole derivatives have shown potential as anti-HIV agents. The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
- Results or Outcomes: These derivatives have shown inhibitory properties against HIV-1 .
Antimicrobial Activity
- Scientific Field: Medical Science, Microbiology
- Application Summary: Indole derivatives possess various biological activities, including antimicrobial activity .
Antitubercular Activity
Future Directions
properties
IUPAC Name |
2,3-dihydro-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEDHUGCKSZDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552899 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-2-carboxamide | |
CAS RN |
108906-13-4 | |
Record name | 2,3-Dihydro-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20552899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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